Sodium methyl carbonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6482-39-9 |
|---|---|
Molecular Formula |
C2H3NaO3 |
Molecular Weight |
98.03 g/mol |
IUPAC Name |
sodium;methyl carbonate |
InChI |
InChI=1S/C2H4O3.Na/c1-5-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
InChI Key |
OWSBHFWSKFIEGF-UHFFFAOYSA-M |
SMILES |
COC(=O)[O-].[Na+] |
Canonical SMILES |
COC(=O)[O-].[Na+] |
Other CAS No. |
6482-39-9 |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Methyl Carbonate
Laboratory-Scale Synthesis Protocols
The controlled synthesis of sodium methyl carbonate in a laboratory setting is crucial for its use as a reagent in organic synthesis and for research purposes. The most common and direct method involves the carbonation of sodium methoxide (B1231860).
Direct Carbonation of Sodium Methoxide with Gaseous Carbon Dioxide
NaOCH₃ + CO₂ → NaOCO₂CH₃
This process can be highly efficient, in some cases achieving near-quantitative conversion of the sodium methoxide to this compound under optimal conditions.
Optimization of Reaction Conditions: Temperature, Pressure, and Stoichiometry
The efficiency and yield of this compound synthesis are influenced by several key reaction parameters.
Temperature: The reaction between sodium methoxide and carbon dioxide can proceed readily at ambient temperatures (20–25°C). Higher temperatures can increase the reaction rate, but may also lead to the decomposition of the product or side reactions. Studies on related carbonylation reactions have shown that while higher temperatures initially accelerate the reaction, they can also lead to lower conversions at equilibrium due to the exothermic nature of the reaction.
Pressure: The reaction is typically carried out at atmospheric pressure, with carbon dioxide gas bubbled through the reaction mixture until saturation is achieved. Increasing the partial pressure of carbon dioxide can enhance the rate of reaction by increasing its concentration in the solvent, thereby driving the equilibrium towards the product side.
Stoichiometry: A stoichiometric amount or a slight excess of carbon dioxide is generally used to ensure the complete conversion of the sodium methoxide. The stoichiometry can be controlled by monitoring the uptake of carbon dioxide gas. Titrimetric methods, such as acid-base titration with an indicator like methyl orange, can be employed to quantify the carbonate content and confirm the reaction stoichiometry.
| Parameter | Optimized Condition | Effect on Reaction |
| Temperature | Ambient (20–25°C) | Sufficient for the reaction to proceed efficiently without significant decomposition. |
| Pressure | Atmospheric (with CO₂ saturation) | Adequate for achieving high conversion; increased pressure can enhance the rate. |
| Stoichiometry | Stoichiometric or slight excess of CO₂ | Ensures complete conversion of the sodium methoxide starting material. |
Role of Solvent Systems in Reaction Efficiency and Purity
Methanol (B129727): Methanol is the most commonly used solvent for this reaction. Sodium methoxide is soluble in methanol, providing a homogeneous reaction medium for the carbonation reaction. The product, this compound, has limited solubility in methanol, which can facilitate its precipitation and isolation from the reaction mixture.
Other Organic Solvents: While methanol is the standard, the solubility of related sodium salts in other organic solvents suggests potential alternatives. For instance, sodium carbonate has low solubility in ethanol (B145695) and is practically insoluble in acetone (B3395972) and ethyl acetate. The use of a solvent in which this compound is sparingly soluble would be advantageous for product isolation. Theoretical studies on the solvation of sodium ions in various carbonate esters (like dimethyl carbonate and ethyl methyl carbonate) and ether solvents have been conducted, primarily in the context of sodium-ion batteries, and this data could inform the selection of alternative solvent systems for synthesis. The interaction between the sodium cation and the solvent molecules is a key factor in the stability and reactivity of the reactants and products.
Techniques for Product Isolation and Yield Enhancement
The isolation of pure this compound from the reaction mixture is a critical step in the synthesis process.
Filtration: Due to its limited solubility in methanol, the synthesized this compound often precipitates out of the solution. The solid product can then be collected by simple filtration. The collected solid should be washed with a small amount of cold, dry solvent to remove any unreacted starting materials or soluble impurities.
Recrystallization: To obtain a product of higher purity, recrystallization can be employed. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities remain in the solution. The selection of an appropriate recrystallization solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. While specific recrystallization protocols for this compound are not extensively detailed in the literature, general principles suggest that polar solvents in which the compound has moderate solubility would be candidates for exploration.
Yield Enhancement: Maximizing the product yield can be achieved by ensuring the complete conversion of the starting material and minimizing losses during isolation and purification. Driving the reaction to completion by using a slight excess of carbon dioxide and ensuring efficient precipitation of the product are key strategies. Careful handling during filtration and washing steps will also prevent mechanical loss of the product.
Alternative Synthetic Pathways and Their Research Implications
While the direct carbonation of sodium methoxide is the most common method, other synthetic routes to this compound have been explored, holding implications for its production from different starting materials. One such alternative involves the reaction of sodium hydroxide (B78521) with dimethyl carbonate. This pathway is of interest as it utilizes readily available and less hazardous starting materials. The reaction can be represented as:
NaOH + (CH₃O)₂CO → NaOCO₂CH₃ + CH₃OH
This reaction is particularly relevant in the context of industrial processes where dimethyl carbonate is used, as it suggests a potential route for both synthesis and understanding of incidental formation.
The exploration of alternative synthetic pathways is driven by the desire for more sustainable and economically viable processes. Research in this area could lead to methods that utilize different feedstocks or operate under milder conditions.
Incidental Formation and Its Significance in Industrial Processes
This compound is known to form incidentally in several industrial processes, particularly those that utilize sodium methoxide as a catalyst in an environment where carbon dioxide is present. This unintended formation can have significant consequences for the efficiency and outcome of the primary reaction.
A prominent example of incidental this compound formation is in the production of biodiesel. In this process, the transesterification of triglycerides with methanol is catalyzed by a strong base, most commonly sodium methoxide. If the feedstock or the reaction environment contains dissolved carbon dioxide, or if the sodium methoxide is exposed to air, it will readily react to form this compound.
Formation during Transesterification Reactions Catalyzed by Sodium Methoxide
Sodium methoxide (NaOCH₃) is a potent base and a widely used catalyst in industrial organic synthesis, most notably in transesterification reactions for the production of biodiesel. frontiersin.orgmdpi.com In this process, triglycerides from vegetable oils or animal fats react with methanol in the presence of a catalyst to produce fatty acid methyl esters (FAMEs), the primary component of biodiesel, and glycerol. whiterose.ac.uk
While the desired reaction is the conversion of triglycerides to FAMEs, this compound can form as an unintended side product. The formation of this compound is not a direct result of the transesterification mechanism itself but rather occurs due to a parallel reaction involving the catalyst. The highly reactive sodium methoxide can interact with contaminants present in the reaction system, leading to its conversion into this compound. This side reaction is significant as it consumes the active catalyst, potentially hindering the efficiency of the primary transesterification process.
Influence of Residual Carbon Dioxide in Reaction Environments
The primary pathway for the incidental formation of this compound involves the direct reaction between sodium methoxide and carbon dioxide (CO₂). This reaction is a straightforward acid-base interaction, where the strong base (sodium methoxide) reacts with the Lewis acid (carbon dioxide).
Chemical Equation: NaOCH₃ + CO₂ → NaOCO₂CH₃
In industrial settings, carbon dioxide can be introduced into the reaction environment through several means. It can be present as an impurity in the feedstock or methanol, or it can be introduced from the atmosphere within the reaction vessel. Solid sodium methoxide, for instance, can react with atmospheric CO₂ during storage if not properly sealed. Research indicates that in a CO₂-rich environment, the conversion of sodium methoxide to this compound can be rapid and nearly complete.
The table below outlines the typical parameters for this reaction.
| Parameter | Condition |
|---|---|
| Reactants | Sodium Methoxide (NaOCH₃), Carbon Dioxide (CO₂) |
| Product | This compound (NaOCO₂CH₃) |
| Temperature | Ambient (20–25°C) |
| Pressure | Atmospheric, with CO₂ introduced until saturation |
| Solvent | Methanol |
Implications for Process Stream Analysis and Optimization
Advanced analytical techniques are employed for the structural elucidation and purity assessment of materials within the process stream. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable for identifying and quantifying this compound.
Infrared (IR) Spectroscopy: This technique helps identify key functional groups. The IR spectrum for this compound displays a characteristic absorption band for the CO₂ stretching vibration at approximately 1615 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to confirm the presence of the carbonate carbon, which typically appears in the range of 156-162 ppm. ¹H NMR spectroscopy can distinguish the methyl group of this compound (appearing at a chemical shift of ~3.32 ppm in DMSO-d₆) from that of residual sodium methoxide or methanol (~3.17 ppm).
The table below summarizes key spectroscopic data used for the identification of this compound.
| Spectroscopic Method | Feature | Characteristic Signal |
|---|---|---|
| Infrared (IR) Spectroscopy | CO₂ Stretching Vibration | ~1615 cm⁻¹ |
| ¹³C NMR | Carbonate Carbon (O-CO₂⁻) | 156-162 ppm |
| ¹H NMR (in DMSO-d₆) | Methyl Protons (CH₃) | ~3.32 ppm |
The presence of this compound necessitates process optimization strategies. These may include minimizing the exposure of sodium methoxide to air, using high-purity reactants to limit CO₂ contamination, or implementing real-time analytical monitoring to adjust catalyst dosage and reaction times. Accurate analysis of the process stream allows engineers to account for catalyst deactivation and ensure consistent product quality and yield.
Advanced Analytical Characterization Techniques for Research Validation of Sodium Methyl Carbonate
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the characterization of sodium methyl carbonate. These techniques offer unambiguous confirmation of the compound's functional groups and molecular connectivity, ensuring the product is free from starting materials and side products.
Infrared spectroscopy is a powerful technique for identifying the key functional groups within the this compound structure, primarily the carbonate moiety. The analysis of vibrational frequencies confirms the successful incorporation of carbon dioxide into the sodium methoxide (B1231860) precursor.
The IR spectrum of synthesized this compound displays several characteristic absorption bands that confirm its structure. A notable peak observed at approximately 1615 cm⁻¹ is assigned to the CO₂ stretching vibration, indicative of the carbonyl (C=O) group within the methyl carbonate structure. rsc.org Further analysis reveals other significant peaks associated with C-O bond stretching at wavenumbers around 1372 cm⁻¹, 1100 cm⁻¹, and 1088 cm⁻¹. mdpi.com The higher frequency band is typically attributed to the C-O asymmetric stretch, while the lower frequency vibrations correspond to symmetric C-O stretching. Additional bending vibrations, such as a CO₃ bend at 820 cm⁻¹ and a CO₂ symmetric bend at 597 cm⁻¹, further corroborate the formation of the desired compound. rsc.org
Interactive Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| CO₂ Stretch (C=O) | ~1615 | rsc.org |
| C-O Asymmetric Stretch | ~1372 | mdpi.com |
| C-O Symmetric Stretch | ~1100-1088 | mdpi.com |
| CO₃ Bend | 820 | rsc.org |
The structural confirmation of newly synthesized this compound is achieved by comparing its experimental IR spectrum with established literature data. Publicly accessible spectral databases, such as SpectraBase, provide reference ATR-IR, transmission IR, and Raman spectra for this compound, allowing for direct comparison. spectrabase.com Furthermore, comparing the spectrum to related compounds provides additional validation. For instance, the carbonate peak in this compound (~1615 cm⁻¹) is distinct from the primary carbonate signal in sodium carbonate (Na₂CO₃) or the various stretches seen in sodium bicarbonate (NaHCO₃), confirming that the unique methyl carbonate ester has been formed.
NMR spectroscopy provides definitive evidence of the molecular structure of this compound by probing the chemical environments of the carbon and hydrogen nuclei.
Carbon-13 (¹³C) NMR spectroscopy is crucial for confirming the presence and connectivity of the two distinct carbon atoms in the this compound molecule: the methyl carbon and the carbonate carbon. The carbonate carbon (O-CO₂⁻) signal is particularly diagnostic. Studies on the formation of metal alkyl carbonates show that these carbonate carbon signals typically appear in the range of 156-162 ppm. mdpi.com This is consistent with the analysis of related inorganic salts, where the ¹³C signal for sodium bicarbonate is found at approximately 161.1 ppm and that of sodium carbonate at 168.9 ppm. pitt.eduillinois.edu Research on the reaction of sodium methoxide with carbon dioxide has identified the formation of this compound with a characteristic ¹³C NMR signal for the carbonate carbon. nsf.govchemrxiv.org The methyl carbon of the methoxide group (-OCH₃) is expected to have a chemical shift in the region typical for such groups.
Interactive Table: Comparative ¹³C NMR Chemical Shifts
| Compound | Carbon Nucleus | Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| This compound | Carbonate (O-C O₂⁻) | ~159-162 | mdpi.com |
| Sodium Bicarbonate | Bicarbonate (HC O₃⁻) | 161.08 | pitt.eduillinois.edu |
Proton (¹H) NMR spectroscopy confirms the presence of the methyl group (CH₃) from the methoxide moiety. In studies involving the synthesis of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a new peak appearing at a chemical shift of 3.32 ppm provides clear evidence for the formation of the compound. rsc.org This distinct signal can be easily distinguished from potential residual starting materials or solvents, such as sodium methoxide or methanol (B129727), which appear at a slightly different chemical shift of around 3.17 ppm in the same solvent. rsc.org The integration of this peak can also be used to assess the purity of the sample relative to other proton-containing species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric analysis is a cornerstone technique for assessing the thermal stability of this compound. It provides critical information on decomposition temperatures, which can be indicative of the presence of impurities.
Monitoring Decomposition Temperatures for Impurity Detection
TGA measures the change in mass of a sample as a function of temperature. For this compound, this analysis helps in identifying the presence of residual reactants or side products from its synthesis, such as sodium methoxide or sodium bicarbonate. The decomposition of pure this compound is expected to occur within a specific temperature range. Deviations from this range or the appearance of multiple mass loss steps can signify impurities. For instance, sodium bicarbonate, a potential impurity, decomposes at a lower temperature (around 50°C) releasing carbon dioxide and forming sodium carbonate.
A study on the thermal decomposition of sodium carbonate, a related compound, showed that its decomposition starts at its melting point but proceeds at a very slow rate. researchgate.net In contrast, mechanochemically activated sodium carbonate, when exposed to a humid carbon dioxide atmosphere, showed changes in its decomposition temperature over time, indicating the formation of sodium bicarbonate. ceon.rs
Evolved Gas Analysis (EGA-MS) for Volatile Product Identification
To gain a deeper understanding of the decomposition process, TGA is often coupled with mass spectrometry in a technique known as Evolved Gas Analysis-Mass Spectrometry (EGA-MS). mdpi.comtandfonline.com This powerful combination allows for the real-time identification of the gaseous products evolved during the thermal decomposition of this compound. rigaku.com
By analyzing the mass-to-charge ratio of the evolved gases, researchers can distinguish between different volatile products, such as carbon dioxide (CO₂) and methanol. This is crucial for elucidating the exact decomposition pathway of the compound. Conventional EGA-MS utilizes electron ionization (EI), which can sometimes cause fragmentation of the evolved molecules, complicating the mass spectra. rigaku.com The use of softer ionization techniques, like photoionization (PI), can mitigate this issue by producing fragment-free spectra, allowing for a clearer identification of the primary decomposition products. rigaku.com
X-ray Diffraction (XRD) for Crystalline Structure and Phase Purity
X-ray diffraction is an indispensable tool for characterizing the crystalline nature of this compound. It provides a unique "fingerprint" of the material's atomic arrangement, allowing for phase identification and purity assessment. forcetechnology.com
Matching Diffraction Patterns with Known Crystal Structures
The XRD pattern of a crystalline solid is determined by its unique crystal lattice. For this compound, the obtained diffraction pattern can be compared with established crystallographic databases to confirm its identity. forcetechnology.com Research has shown that crystalline this compound exhibits distinct peaks at specific 2θ angles, confirming its orthorhombic structure. Any significant shifts in peak positions or the appearance of additional peaks would indicate the presence of impurities or a different crystalline phase. ncl.ac.uk The Rietveld refinement method can be employed for a more detailed analysis, allowing for the quantification of different phases within a mixture. scirp.org
Analysis of Crystallinity and Polymorphism
XRD can also provide insights into the degree of crystallinity of a this compound sample. A highly crystalline material will produce sharp, well-defined diffraction peaks, whereas an amorphous or poorly crystalline sample will result in broad, diffuse halos. mdpi.com Furthermore, XRD is crucial for identifying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical and chemical properties, making their identification essential for consistent product quality and performance.
Titrimetric Methods for Quantitative Determination of Carbonate Content
Titration is a classic and reliable analytical method for quantifying the carbonate content in a sample of this compound, which is essential for confirming its stoichiometry.
In a typical procedure, a known weight of the this compound sample is dissolved in water and titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl). charleston.eduncert.nic.in The reaction proceeds in two steps: first, the carbonate is converted to bicarbonate, and then the bicarbonate is converted to carbonic acid, which subsequently decomposes to water and carbon dioxide. uohyd.ac.in
2 H⁺ + CO₃²⁻ → H₂CO₃ → H₂O + CO₂ (g) charleston.edu
An appropriate acid-base indicator, such as methyl orange or bromocresol green, is used to signal the endpoint of the titration. charleston.edueuropa.eu The color change of the indicator corresponds to the complete neutralization of the carbonate. ncert.nic.in By accurately measuring the volume of the acid required to reach the endpoint, the amount of carbonate in the original sample can be calculated. For more precise determinations, potentiometric titration can be employed to identify the inflection points corresponding to the neutralization steps. pharmaguideline.com
Table 1: Analytical Techniques for this compound Characterization
| Analytical Technique | Parameter Measured | Information Obtained |
| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Thermal stability, decomposition temperatures, presence of volatile impurities. |
| Evolved Gas Analysis-Mass Spectrometry (EGA-MS) | Mass-to-charge ratio of evolved gases | Identification of volatile decomposition products (e.g., CO₂, methanol). |
| X-ray Diffraction (XRD) | Diffraction pattern | Crystalline structure, phase purity, crystallinity, polymorphism. |
| Titrimetry | Volume of titrant | Quantitative determination of carbonate content, stoichiometry confirmation. |
Acid-Base Titration with Standardized Reagents
Acid-base titration is a fundamental analytical technique used to determine the concentration of an acidic or basic substance. For the validation of this compound, this method is employed to quantify its carbonate content. The process typically involves the reaction of the this compound sample with a standardized strong acid, most commonly hydrochloric acid (HCl).
The titration of this compound proceeds in a manner analogous to that of sodium carbonate (Na₂CO₃), as this compound can be converted to sodium carbonate in aqueous solutions. nsf.gov The reaction with hydrochloric acid occurs in two distinct stages. quora.comksu.edu.sa
In the first stage, the carbonate from the this compound is protonated to form bicarbonate: NaCH₃CO₃ + HCl → NaHCO₃ + CH₃Cl (hypothetically, followed by hydrolysis) or more accurately after hydrolysis to sodium carbonate: Na₂CO₃(aq) + HCl(aq) → NaHCO₃(aq) + NaCl(aq) ksu.edu.sa
The second stage of the titration involves the further protonation of the bicarbonate to form carbonic acid, which then decomposes into carbon dioxide and water: NaHCO₃(aq) + HCl(aq) → H₂CO₃(aq) + NaCl(aq) quora.com H₂CO₃(aq) → H₂O(l) + CO₂(g) quora.com
By carefully measuring the volume of the standardized acid required to reach each equivalence point, the amount of carbonate in the original sample can be accurately calculated. This allows for the confirmation of the compound's stoichiometry.
Table 1: Hypothetical Titration Data for this compound Validation
| Trial | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of HCl added (mL) |
|---|---|---|---|
| 1 | 0.00 | 20.50 | 20.50 |
| 2 | 20.50 | 40.95 | 20.45 |
This table illustrates typical data obtained from the titration of a known quantity of this compound with a standardized solution of hydrochloric acid.
Use of Specific Indicators for Endpoint Detection
The success of the acid-base titration of this compound hinges on the accurate detection of the two equivalence points. This is achieved through the use of specific acid-base indicators that change color at different pH ranges. science-revision.co.uk
For the first equivalence point, where carbonate is converted to bicarbonate, the solution is weakly basic, with a pH of around 8.5. quora.comPhenolphthalein is the ideal indicator for this stage, as its pH range for color change (approximately 8.2 to 10) brackets this equivalence point. quora.comsparkl.me The endpoint is marked by a color change from pink in the basic solution to colorless. praxilabs.com
For the second equivalence point, where bicarbonate is neutralized to carbonic acid, the solution becomes slightly acidic. Methyl orange is the preferred indicator for this stage. quora.comquora.com Its color change occurs in a pH range of approximately 3.1 to 4.4. sparkl.me The endpoint is signaled by a color change from yellow in the basic/neutral medium to a pinkish-red in the acidic solution. ncert.nic.in
The distinct color changes of these two indicators allow for the sequential determination of both reaction stages in a single titration, a technique often referred to as the Warder titration method. praxilabs.comtitrations.info It is also possible to use other indicators like bromocresol green, which changes color in a suitable range for the second endpoint. charleston.edu
Table 2: Indicators for this compound Titration
| Indicator | First Endpoint (Carbonate → Bicarbonate) | Second Endpoint (Bicarbonate → Carbonic Acid) | pH Range | Color Change |
|---|---|---|---|---|
| Phenolphthalein | Suitable | Not Suitable | 8.2 - 10.0 sparkl.me | Pink to Colorless praxilabs.com |
This interactive table summarizes the appropriate indicators for the different stages of this compound titration, their respective pH ranges, and observed color changes.
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | NaCH₃CO₃ |
| Hydrochloric acid | HCl |
| Sodium carbonate | Na₂CO₃ |
| Sodium bicarbonate | NaHCO₃ |
| Carbonic acid | H₂CO₃ |
| Sodium chloride | NaCl |
| Carbon dioxide | CO₂ |
| Water | H₂O |
| Phenolphthalein | C₂₀H₁₄O₄ |
| Methyl orange | C₁₄H₁₄N₃NaO₃S |
| Bromocresol green | C₂₁H₁₄Br₄O₅S |
| Sodium methoxide | NaOCH₃ |
Reactivity and Mechanistic Investigations of Sodium Methyl Carbonate As a C1 Synthon
Selective Carbon-Carbon Bond Formation with Organometallic Reagents
Sodium methyl carbonate (SMC) has emerged as a versatile and effective C1 synthon in organic synthesis. organic-chemistry.org A key feature of its utility is its differential reactivity towards various organometallic reagents, which allows for the selective synthesis of different functional groups. nih.govacs.org Specifically, the choice between a Grignard reagent and an organolithium reagent dictates the outcome of the reaction, leading selectively to either carboxylic acids or symmetrical ketones. organic-chemistry.org This controlled reactivity makes SMC an attractive alternative to gaseous carbon dioxide, offering advantages such as operational simplicity and the ability to perform reactions at room temperature. organic-chemistry.orgresearchgate.net
Carboxylic Acid Synthesis via Reactions with Grignard Reagents
The reaction between this compound and Grignard reagents (RMgX) provides a reliable and straightforward method for the synthesis of carboxylic acids. acs.orgorganic-chemistry.org This transformation serves as a practical alternative to the traditional use of solid carbon dioxide (dry ice), avoiding the need for low-temperature conditions and complex purification procedures. organic-chemistry.org The reaction proceeds efficiently with a range of aryl and alkyl Grignard reagents, demonstrating broad applicability. researchgate.netnih.gov
The selective formation of carboxylic acids from the reaction of SMC with Grignard reagents is rooted in a distinct mechanistic pathway. The process is initiated by the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This addition step generates a stable tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of sodium methoxide (B1231860) (NaOMe) and the formation of a magnesium carboxylate salt. acs.org
A crucial aspect of this mechanism is the stability of the resulting carboxylate salt intermediate in the presence of the Grignard reagent. acs.org Unlike the highly reactive intermediates formed in reactions with other acylating agents, this magnesium carboxylate is insufficiently electrophilic to react with a second equivalent of the Grignard reagent. This lack of further reactivity prevents the formation of ketone or tertiary alcohol byproducts, which are common in related reactions. Consequently, upon acidic workup, the magnesium carboxylate salt is protonated to yield the desired carboxylic acid as the exclusive product. This inherent stability of the intermediate is the cornerstone of the reaction's selectivity. acs.org
The efficiency of the carboxylation of Grignard reagents using this compound is influenced by both electronic and steric factors of the organometallic substrate. Studies have shown that a variety of substituted aryl Grignard reagents undergo successful carboxylation. acs.org
Electronically, both electron-donating and electron-withdrawing groups on the aromatic ring of the Grignard reagent are well-tolerated. For instance, Grignard reagents derived from 4-methoxybromobenzene (electron-donating) and 4-fluorobromobenzene (electron-withdrawing) provide good yields of the corresponding benzoic acid derivatives. acs.org
Steric hindrance, however, can have a more pronounced effect on the reaction yield. While moderately hindered substrates react efficiently, significantly bulky Grignard reagents show a decrease in conversion. For example, the reaction of the highly sterically hindered mesitylmagnesium bromide with SMC results in a lower yield of mesitoic acid compared to less hindered analogues. acs.org This suggests that access to the electrophilic carbonyl center of SMC is a critical factor for the reaction to proceed efficiently.
| Grignard Reagent (ArMgBr) | Product (ArCOOH) | Yield (%) |
|---|---|---|
| Phenylmagnesium bromide | Benzoic acid | 88 |
| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzoic acid | 85 |
| 4-Fluorophenylmagnesium bromide | 4-Fluorobenzoic acid | 79 |
| 2-Thienylmagnesium bromide | Thiophene-2-carboxylic acid | 71 |
| Mesitylmagnesium bromide | 2,4,6-Trimethylbenzoic acid | 52 |
Data sourced from Organic Letters, 2019, 21, 3882-3885. acs.org
Ketone Formation via Nucleophilic Attack
In a demonstration of its tunable reactivity, this compound can be employed for the synthesis of ketones by carefully selecting the organometallic nucleophile. This selective transformation underscores the utility of SMC as a versatile C1 synthon, capable of acting as a carbonyl dication (CO²⁺) equivalent. acs.org
The synthesis of symmetrical ketones is achieved by reacting this compound with organolithium reagents instead of Grignard reagents. organic-chemistry.orgacs.org This distinct reaction outcome is a clear example of controlled reactivity based on the choice of the organometallic compound. In stark contrast to the reaction with Grignard reagents, the addition of an aryllithium reagent to SMC leads to the formation of a symmetrical ketone in good yield. acs.org
The proposed mechanism for this transformation involves a two-step nucleophilic addition. The first equivalent of the organolithium reagent adds to the carbonyl of SMC to form a lithium carboxylate intermediate, analogous to the Grignard reaction. However, this lithium carboxylate is sufficiently reactive to undergo a second nucleophilic attack by another equivalent of the organolithium reagent. This second addition leads to a dilithio gem-diolate intermediate, which upon aqueous workup collapses to furnish the symmetrical ketone. acs.org The ability to control the reaction outcome to produce either a carboxylic acid or a symmetrical ketone simply by switching from a Grignard to an organolithium reagent highlights the synthetic power and selectivity offered by this compound. nih.govacs.org
| Organolithium Reagent (ArLi) | Product (Ar₂CO) | Yield (%) |
|---|---|---|
| Phenyllithium | Benzophenone (B1666685) | 76 |
| 4-Methylphenyllithium | 4,4'-Dimethylbenzophenone | 70 |
| 4-Methoxyphenyllithium | 4,4'-Dimethoxybenzophenone | 65 |
Data sourced from Organic Letters, 2019, 21, 3882-3885. acs.org
Unsymmetrical Ketone Synthesis Exploiting Differential Reactivity of Organometallics
This compound (SMC) has emerged as a versatile C1 synthon, in part due to its distinct reactivity with different classes of organometallic reagents. This differential reactivity has been strategically exploited to develop selective one-pot syntheses of unsymmetrical ketones. Research has demonstrated that Grignard reagents (RMgX) react with SMC to selectively produce carboxylic acids. In contrast, the reaction of more nucleophilic organolithium reagents (RLi) with SMC yields symmetrical ketones.
This divergence in reactivity allows for a sequential, one-pot approach to unsymmetrical ketones (R-CO-R'). The process involves the initial reaction of SMC with a Grignard reagent. This is followed by the introduction of an organolithium reagent into the same reaction vessel. This method successfully produces various benzophenone and acetophenone (B1666503) derivatives, showcasing the utility of SMC's tunable reactivity. The attenuated electrophilicity of SMC compared to carbon dioxide is a key factor, enabling these selective reactions at room temperature without the need for complex purification protocols.
Regioselective and Chemoselective Aspects of Ketone Formation
The synthesis of ketones using this compound is governed by important principles of chemical selectivity. Chemoselectivity, where a reagent reacts with one functional group in preference to another, is clearly demonstrated in the synthesis of unsymmetrical ketones. The reaction chemoselectively distinguishes between Grignard and organolithium reagents to yield different products—carboxylic acids or ketones, respectively.
Interestingly, regioselective outcomes have been observed in mechanochemical reactions. While Grignard reagents typically react with SMC to form carboxylic acids, an unexpected exception occurs with certain substrates. Under mechanochemical conditions, aryl bromides bearing methoxy (B1213986) substituents have been found to yield symmetric ketones as the major products instead of the expected carboxylic acids. This deviation highlights how the electronic properties of the substrate can alter the reaction pathway, leading to a different product outcome under specific, solvent-free conditions.
Mechanochemical Reaction Protocols Utilizing this compound
Mechanochemistry, which uses mechanical force to induce chemical reactions, has been successfully applied to reactions involving this compound, particularly in the context of Grignard reactions. This approach offers a powerful, environmentally benign alternative to traditional solution-based synthesis. Researchers have developed specific ball-milling protocols that utilize SMC as a solid, pre-activated source of CO2 for the carboxylation of organobromides.
Development of Ball-Milling Procedures for Organic Transformations
The application of mechanochemistry to SMC reactions has led to the development of detailed ball-milling procedures. A notable example is a one-pot, multi-step protocol for Grignard-type reactions.
The typical procedure is as follows:
Activation: Magnesium turnings are first activated by milling, often with an activating agent like lithium hydroxide (B78521), in a zirconium dioxide milling vessel containing grinding balls.
Reagent Addition: The organobromide, this compound, and a small amount of an ethereal additive are added to the vessel. This technique, known as liquid-assisted grinding (LAG), often improves reaction rates and product crystallinity. Typically, only 2.0 equivalents of an additive like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are required.
Milling: The resulting mixture is then milled for a specific duration and at a set speed to complete the reaction.
This systematic approach allows for reproducible and controlled reaction conditions, which are crucial for optimizing product yields.
Advantages of Mechanochemistry: Reduced Solvent Use and Reaction Times
A primary driver for the adoption of mechanochemical methods is their significant environmental and efficiency advantages over conventional solution-based chemistry.
Key benefits include:
Reduced Solvent Consumption: Many mechanochemical reactions can be performed solvent-free or with only catalytic amounts of liquid additives (LAG). This drastically reduces the generation of hazardous organic waste and simplifies product purification, as the final product is often free of residual solvents.
Shorter Reaction Times: The high concentration of reactants in the solid state can lead to higher reaction rates and significantly shorter reaction times compared to solution-based methods.
Energy Efficiency: By often proceeding rapidly at room temperature, ball milling can be more energy-efficient than methods requiring prolonged heating or cooling.
Overcoming Solubility Issues: Mechanochemistry is particularly well-suited for reactions where reactants are not soluble in the same solvent, a common challenge in traditional synthesis.
Application in Grignard Reactions under Mechanochemical Conditions
This compound has been effectively used as a C1 synthon in mechanochemical Grignard reactions. A developed one-pot protocol allows for the preparation of Grignard reagents from various organobromides in a ball mill and their subsequent reaction with SMC to provide aryl and alkyl carboxylic acids in good yields.
The process is noteworthy for its efficiency, requiring significantly reduced amounts of solvent and shorter reaction times. The scope of this mechanochemical method has been explored with various aryl and alkyl bromides, demonstrating its versatility. While most substrates yield the corresponding carboxylic acid, the reaction shows sensitivity to substrate electronics, with certain methoxy-substituted aryl bromides unexpectedly forming symmetrical ketones.
| Organobromide Substrate | Product | Yield (%) |
|---|---|---|
| 4-Tolyl bromide | 4-Toluic acid | 40 |
| 4-(tert-Butyl)bromobenzene | 4-(tert-Butyl)benzoic acid | 63 |
| 4-Bromobiphenyl | Biphenyl-4-carboxylic acid | 82 |
| 2-Bromonaphthalene | 2-Naphthoic acid | 72 |
| 1-Bromonaphthalene | 1-Naphthoic acid | 65 |
| 1-Bromooctane | Nonanoic acid | 45 |
Data adapted from a study on mechanochemical Grignard reactions.
Fundamental Mechanistic Pathways
The reaction between this compound and organometallic reagents fundamentally proceeds via a nucleophilic acyl substitution pathway. The carbonyl carbon in SMC is electrophilic and is thus susceptible to attack by the carbanionic portion of an organometallic reagent (R⁻).
The proposed mechanism involves two key stages:
Nucleophilic Attack: The organometallic reagent (R-M, where M is MgX or Li) adds to the carbonyl group of this compound. This forms a tetrahedral intermediate.
Elimination/Further Reaction: The subsequent fate of this intermediate dictates the final product and is dependent on the reactivity of the organometallic reagent used.
With Grignard Reagents (RMgX): The tetrahedral intermediate is relatively stable. Upon aqueous workup, the methoxide group is eliminated, and the resulting carboxylate is protonated to yield a carboxylic acid. The lower reactivity of the Grignard reagent prevents a second addition to the intermediate.
With Organolithium Reagents (RLi): Organolithium reagents are significantly more reactive. After the initial formation of the tetrahedral intermediate and elimination of the sodium methoxide, the resulting ketone is still highly susceptible to nucleophilic attack. A second equivalent of the organolithium reagent rapidly adds to the ketone, which, after workup, would typically lead to a tertiary alcohol. However, in the context of forming symmetrical ketones, the reaction conditions are controlled such that the intermediate collapses to the ketone, which is stable enough to be isolated before a second addition occurs. The one-pot synthesis of unsymmetrical ketones relies on the first addition being from a Grignard reagent to form an intermediate that does not readily break down until the more reactive organolithium is added.
This differential reactivity forms the mechanistic basis for the selective synthesis of carboxylic acids, symmetrical ketones, and unsymmetrical ketones from the same C1 synthon.
Role of this compound in Carbon Dioxide Release and Activation
This compound functions not by releasing gaseous carbon dioxide, but by acting as a stable, solid carrier and an "activated" form of CO2. nih.gov This circumvents the handling challenges and mass transport issues associated with using gaseous reactants, particularly in specialized setups like ball mills. d-nb.inforesearchgate.net The "activation" provided by SMC stems from its structure, which presents a carbonyl group with attenuated electrophilicity compared to free carbon dioxide. organic-chemistry.org This moderated reactivity allows for more selective chemical transformations that can be performed at room temperature, avoiding the need for low temperatures or complex purification protocols often required when using the more reactive CO2 gas. organic-chemistry.org
In essence, SMC serves as a carboxylating agent, transferring its carbonyl unit to a nucleophile rather than decomposing to release CO2. This behavior positions it as a valuable synthon for the synthesis of carboxylic acids and their derivatives, providing a controlled and efficient method for incorporating a C1 building block derived from carbon dioxide. organic-chemistry.orgresearchgate.net
Intermediate Species Formation and Their Stability
The reaction of this compound with strong organometallic nucleophiles proceeds via a nucleophilic acyl substitution mechanism, which is characterized by the formation of a tetrahedral intermediate. byjus.commasterorganicchemistry.comlibretexts.org In the initial step, the nucleophile, such as a Grignard reagent (RMgX), attacks the electrophilic carbonyl carbon of SMC. This leads to the formation of a transient, high-energy tetrahedral intermediate. byjus.comkhanacademy.org
This intermediate subsequently collapses by eliminating the most stable leaving group, which in this case is the methoxide ion (CH₃O⁻), to form a more stable carboxylate salt. masterorganicchemistry.comlibretexts.org A key aspect of SMC's synthetic utility lies in the stability of this resulting carboxylate intermediate. When Grignard reagents are used, the formed magnesium carboxylate is sufficiently stable to resist a second nucleophilic attack by another Grignard molecule. d-nb.infouantwerpen.be This effectively halts the reaction at the carboxylic acid stage (following an acidic workup), preventing the over-addition that would lead to tertiary alcohols. d-nb.info
However, the stability of the intermediate is relative to the reactivity of the nucleophile. More potent nucleophiles, such as organolithium reagents (RLi), are capable of attacking the carboxylate intermediate. This second addition leads to the formation of symmetrical ketones. organic-chemistry.org This differential reactivity is exploited in the one-pot synthesis of unsymmetrical ketones, where sequential addition of a Grignard reagent followed by an organolithium reagent allows for the controlled formation of a stable carboxylate intermediate that is then attacked by the second, more reactive nucleophile. organic-chemistry.org
| Nucleophile | Initial Intermediate | Final Product (after workup) | Reactivity of Intermediate |
|---|---|---|---|
| Grignard Reagent (RMgX) | Tetrahedral Adduct | Carboxylic Acid (RCOOH) | Stable; prevents second addition |
| Organolithium Reagent (RLi) | Tetrahedral Adduct | Symmetrical Ketone (RCOR) | Reactive; allows second addition |
| 1. Grignard (RMgX) 2. Organolithium (R'Li) | Tetrahedral Adduct | Unsymmetrical Ketone (RCOR') | Stable to RMgX, but reactive towards R'Li |
Electron Transfer and Nucleophilic Attack Processes
The reaction between this compound and organometallic reagents is fundamentally a nucleophilic acyl substitution, a process driven by the attack of an electron-rich nucleophile on the electron-deficient carbonyl carbon. masterorganicchemistry.comkhanacademy.org This reaction proceeds through a well-established two-step addition-elimination mechanism. masterorganicchemistry.com
Nucleophilic Attack (Addition): The process is initiated when the nucleophile (e.g., the carbanionic carbon of a Grignard or organolithium reagent) attacks the electrophilic carbonyl carbon of SMC. libretexts.orgkhanacademy.org This step involves the formation of a new carbon-carbon bond, while the pi electrons of the carbonyl double bond move onto the oxygen atom, creating a tetrahedral alkoxide intermediate. masterorganicchemistry.comkhanacademy.org
Elimination of Leaving Group: The tetrahedral intermediate is transient. byjus.com It collapses as the lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. masterorganicchemistry.com Simultaneously, the bond to the leaving group—the methoxide group (⁻OCH₃)—is broken, expelling it from the molecule. masterorganicchemistry.comlibretexts.org
This sequence of events is a polar mechanism involving the transfer of electron pairs, rather than a single-electron transfer (SET) process. The transition state for such reactions is a high-energy, fleeting arrangement where the bond to the incoming nucleophile is partially formed and the bond to the leaving group is partially broken. youtube.com Quantum chemical calculations and DFT studies are instrumental in modeling these transition states and mapping the potential energy surfaces of the reaction, providing deeper insight into the mechanistic pathway.
Theoretical and Computational Studies on Sodium Methyl Carbonate
Quantum Chemical Approaches for Reaction Mechanism Elucidation
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions involving sodium methyl carbonate and its related species. These calculations clarify the step-by-step pathways of reactions, including the identification of short-lived intermediates and transition states.
DFT calculations have been employed to investigate the thermodynamics and kinetics of reactions where this compound acts as an intermediate or is formed in situ. A key example is the transesterification of dialkyl carbonates with alcohols catalyzed by sodium methylate, a process that proceeds through a methyl carbonate intermediate. butlerov.comresearchgate.net
Table 1: Calculated Relative Free Energy (ΔG) for Sodium Methylate-Catalyzed Transesterification of Methyl Ethyl Carbonate with Methanol (B129727) Calculated at the B3LYP level in the gas phase at 298 K.
| Species | Relative Free Energy (ΔG) in kJ/mol |
| Reactants (Methyl Ethyl Carbonate + Sodium Methylate) | 0.0 |
| Pre-reaction Complex | -49.4 |
| Transition State 1 (TS1) | 68.2 |
| Bipolar Ionic Intermediate | 57.8 |
| Transition State 2 (TS2) | 58.6 |
| Products (Dimethyl Carbonate + Sodium Ethylate) | -8.4 |
| Data sourced from related reaction studies. researchgate.net |
A transition state is a fleeting atomic arrangement at a local energy maximum along a reaction coordinate, characterized by partial bonds and an extremely short lifetime. masterorganicchemistry.com Computational modeling is essential for characterizing these structures, as they cannot be isolated experimentally. masterorganicchemistry.comrsc.org
In reactions involving this compound, such as its formation from sodium methylate and a carbonate, the mechanism involves distinct intermediates and transition states. butlerov.com
Pre-reaction Complexes: Initially, a prereaction complex forms where the sodium atom is held near the carbonate fragment by electrostatic and Van der Waals forces. butlerov.com
Bipolar Ionic Intermediates: The system then moves through a low-energy barrier to form a bipolar ion. In this intermediate, the carbonyl carbon atom of the carbonate adopts a tetrahedral structure. butlerov.com The methoxycarbonate ion (CH₃OCO₂⁻) is a key component of this intermediate.
Transition States: The transition states represent the energy peaks between the reactants, intermediates, and products. masterorganicchemistry.com For the formation of the bipolar intermediate, the transition state involves the partial formation of a new bond between the nucleophilic methoxide (B1231860) and the electrophilic carbonyl carbon. butlerov.com
The ability to model these transient species allows for a detailed understanding of how catalysts like sodium methylate facilitate reactions by lowering the activation energies of these transition states. butlerov.com
Analysis of the electronic structure provides fundamental insights into the nature of bonding and reactivity. Quantum Theory of Atoms in Molecules (QTAIM) and Localized Molecular Orbital Energy Decomposition Analysis (LMO-EDA) are powerful techniques used for this purpose. acs.orguiuc.edu
Studies on the interaction between Na⁺ ions and various carbonate solvents show that the bond is primarily electrostatic, classified as a closed-shell interaction. acs.orguiuc.eduboisestate.edu The LMO-EDA confirms that the electrostatic term (ΔEele) is the largest contributor to the interaction energy between the sodium ion and the carbonate molecules. acs.orgboisestate.edu
In the context of the prereaction complex between sodium methylate and a carbonate, electronic analysis shows an increase in the nucleophilic and electron-donating properties of the methoxy (B1213986) group and a corresponding increase in the electron-acceptor properties of the carbonate fragment. butlerov.com Furthermore, Density of States (DOS) calculations on related systems show that the HOMO-LUMO energy gap of carbonate molecules increases when they interact with a Na⁺ ion. acs.orguiuc.edu
Molecular Dynamics Simulations for Solvent Effects and Solvation Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly valuable for understanding how solvent molecules arrange themselves around a solute and influence its behavior, a phenomenon known as solvation. boisestate.edukarazin.ua
The behavior of this compound in solution is heavily dictated by its interactions with solvent molecules. In polar solvents like water and methanol, the solvent molecules arrange themselves into structured layers, known as solvation shells, around the dissociated sodium (Na⁺) and methyl carbonate (CH₃OCO₂⁻) ions. maritech.org
In Aqueous Environments: Water is a highly polar solvent. Its molecules orient their negative poles (the oxygen atom) towards the positive Na⁺ cation and their positive poles (the hydrogen atoms) towards the negatively charged oxygen atoms of the methyl carbonate anion. maritech.org This strong interaction helps to stabilize the ions in the solution. maritech.org
In Methanol-Rich Environments: Methanol, while less polar than water, also engages in significant solvation. MD simulations of Na⁺ in methanol-water mixtures show that the composition of the first solvation shell depends on the solvent mixture ratio. acs.org For Na⁺, preferential hydration (solvation by water) is often observed even in water-deficient mixtures, whereas anions can be preferentially solvated by methanol. acs.org The interaction between solutes and mixed solvents like water-methanol is critical for understanding retention in analytical techniques like reversed-phase liquid chromatography. nih.gov
The solvation shell is the layer of solvent molecules directly in contact with a solute ion. maritech.org MD simulations provide detailed information about the structure and dynamics of these shells, including coordination numbers (the number of solvent molecules in the shell) and ion-solvent bond distances.
For the Na⁺ ion in carbonate and alcohol-containing electrolytes, the first solvation shell is well-structured. boisestate.eduosti.gov Ab initio MD simulations show a typical tetrahedral or distorted trigonal bipyramid geometry for the solvation structure of Na⁺ in ethylene (B1197577) carbonate. osti.gov The structure around the larger methyl carbonate anion would be more diffuse but still characterized by hydrogen bonding from water or methanol to its carboxylate oxygen atoms.
MD simulations use tools like Radial Distribution Functions (RDFs) to describe the probability of finding a solvent atom at a certain distance from the solute ion. osti.gov The peaks in the RDF correspond to the locations of the solvation shells.
Table 2: Typical Structural Parameters for Solvated Na⁺ Ions from Molecular Dynamics Simulations
| Solvent System | Na⁺···O Average Bond Length (Å) | First Shell Coordination Number (CN) |
| Ethylene Carbonate (EC) | ~2.38 | ~5-6 |
| Methanol-Water Mixture | Varies with concentration | ~5-6 |
| Dimethyl Carbonate (DMC) | ~2.35 | ~5 |
| Data compiled from analogous systems in the literature. boisestate.eduacs.orgosti.govacs.org |
The dynamics of the solvation shell, such as how quickly solvent molecules exchange between the first shell and the bulk solvent, are also crucial for understanding ionic mobility and reactivity in solution. acs.org
Prediction of Thermodynamic and Kinetic Parameters
Theoretical and computational chemistry provides powerful tools for predicting the thermodynamic and kinetic parameters of chemical reactions. For this compound, these methods can elucidate reaction mechanisms, predict reaction spontaneity and energy barriers, and determine how fast reactions are likely to proceed. While comprehensive computational studies focused specifically on this compound are not extensively available in peer-reviewed literature, the established methodologies used for similar compounds can be described. Density Functional Theory (DFT) is a principal method for these calculations, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)) to achieve a balance of accuracy and computational cost. researchgate.netresearchgate.net
Calculation of Reaction Enthalpies and Gibbs Free Energies
The thermodynamic favorability of a reaction involving this compound can be assessed by calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG).
Reaction Enthalpies (ΔH): The enthalpy change of a reaction, representing the heat absorbed or released, is a fundamental thermodynamic parameter. It is calculated as the difference between the total enthalpies of the products and the reactants. For instance, in the synthesis of this compound from sodium methoxide and carbon dioxide, the reaction enthalpy would be determined by the following equation:
ΔHreaction = ΣΔHf(products) - ΣΔHf(reactants)
Here, ΔHf represents the standard enthalpy of formation of each species. cienotes.com Computational methods like DFT can calculate the electronic energies of the optimized molecular geometries, which are then used with vibrational frequency calculations to determine the zero-point vibrational energy (ZPVE) and thermal corrections to obtain the enthalpy. figshare.com While specific calculated values for reactions of this compound are not readily found, studies on related transesterification reactions show that such calculations are routine for organic carbonates. rsc.org For example, thermodynamic parameters for the transesterification of diethyl carbonate with methanol have been successfully described at the B3LYP/6-311++G(df,p) level of theory. researchgate.netresearchgate.net
Gibbs Free Energies (ΔG): The Gibbs free energy change (ΔG) is the ultimate determinant of a reaction's spontaneity at constant temperature and pressure. It incorporates both enthalpy and entropy (ΔS), the measure of disorder, according to the equation:
ΔG = ΔH - TΔS
Hypothetical Reaction Thermodynamic Data While specific data is not available for this compound, a table for a generic reaction could be structured as follows to illustrate the output of such computational studies.
| Reaction Component | Calculated ΔHf (kJ/mol) | Calculated Gf° (kJ/mol) |
| Reactants | ||
| This compound | Value | Value |
| Reagent B | Value | Value |
| Products | ||
| Product C | Value | Value |
| Product D | Value | Value |
| Overall Reaction | ΔHrxn = Value | ΔGrxn = Value |
This table is for illustrative purposes only, as specific computational data for reactions of this compound are not widely published.
Determination of Activation Energies and Kinetic Rate Constants
Activation Energies (Ea): The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is determined by locating the transition state (TS) structure on the potential energy surface that connects reactants and products. The activation energy is the difference in energy between this transition state and the reactants. Finding the TS is a critical step in kinetic analysis and is a standard feature of quantum chemistry software packages. beilstein-journals.org For example, the activation energy for the transesterification of propylene (B89431) carbonate with methanol has been estimated computationally and experimentally. rsc.org Similarly, DFT calculations have been used to find activation barriers for the formation of cyclic carbonates. acs.org
Kinetic Rate Constants (k): The kinetic rate constant (k) quantifies the speed of a reaction and is related to the activation energy by the Arrhenius equation:
k = A * e(-Ea/RT)
where A is the pre-exponential factor, R is the gas constant, and T is the temperature. The pre-exponential factor A can also be estimated from computational results using Transition State Theory (TST). Kinetic studies on the synthesis of dimethyl carbonate have determined rate constants for both forward and backward reactions, demonstrating the application of these principles to similar systems. epchems.comtudelft.nl
Hypothetical Kinetic Parameters Table A representative data table from a computational kinetic study would appear as follows.
| Reaction Step | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (s⁻¹) |
| Reactants → Transition State | Value | Value | Value |
| Transition State → Products | Value | Value | Value |
This table is for illustrative purposes only, as specific computational data for reactions of this compound are not widely published.
Comparative Theoretical Analyses with Related Alkali Metal Carbonates and Organic Carbonates
To understand the unique properties of this compound, it is instructive to compare it computationally with its inorganic and organic analogues, namely sodium carbonate (Na₂CO₃) and ethyl methyl carbonate (EMC). This compound possesses a hybrid structure, combining the ionic character of an alkali metal salt with the covalent framework of an organic ester.
Structural and Electronic Analogies with Sodium Carbonate and Ethyl Methyl Carbonate
Sodium Carbonate (Na₂CO₃): Sodium carbonate is a purely inorganic salt with a crystalline structure composed of sodium cations (Na⁺) and carbonate anions (CO₃²⁻). The carbonate ion has a trigonal planar geometry with D₃h symmetry. The negative charge is delocalized across the three oxygen atoms. The bonding is primarily ionic between the sodium and carbonate ions.
Ethyl Methyl Carbonate (EMC): Ethyl methyl carbonate is a neutral organic molecule. epchems.com It features a central carbonate group with methyl and ethyl groups attached to the oxygen atoms. The molecule is not planar and possesses conformational flexibility due to the rotation around the C-O single bonds. The bonding is entirely covalent. Its properties, such as low viscosity and a high dielectric constant, make it a useful solvent in lithium-ion battery electrolytes. epchems.com
This compound (NaCH₃CO₃): this compound combines features of both. It consists of a sodium cation (Na⁺) and a methyl carbonate anion (CH₃OCO₂⁻).
Structural Analogy: Structurally, it is analogous to Na₂CO₃ in that it is an ionic salt. However, the anion is different. The methyl carbonate anion, unlike the symmetrical carbonate anion, has a lower symmetry (approximately Cₛ). One oxygen atom is part of an ester group (C-O-CH₃), while the other two bear the negative charge, which would be delocalized between them. This asymmetry would influence its crystal packing and coordination with the Na⁺ ion compared to the highly symmetric arrangement in Na₂CO₃.
Electronic Analogy: Electronically, the Na⁺-anion interaction is primarily electrostatic (ionic), similar to Na₂CO₃. acs.org However, the methyl carbonate anion itself contains covalent bonds with significant polarization, similar to EMC. The presence of the methyl group introduces an organic character, influencing its solubility and reactivity. Computational studies on Na⁺ solvation in carbonate solvents show that the interaction is classified as a closed-shell electrostatic interaction, which would also be true for this compound. acs.orguiuc.edu The electron-donating methyl group would also modulate the charge distribution on the carbonate moiety compared to the unsubstituted carbonate anion in Na₂CO₃.
Comparative Structural and Electronic Properties
| Property | Sodium Carbonate (Na₂CO₃) | This compound (NaCH₃CO₃) (Predicted) | Ethyl Methyl Carbonate (C₄H₈O₃) |
| Bonding Type | Ionic | Ionic (Na⁺-anion) and Covalent (anion) | Covalent |
| Anion Structure | Trigonal Planar (CO₃²⁻) | Asymmetric Planar Core (CH₃OCO₂⁻) | Non-planar, flexible |
| Charge | Na⁺, CO₃²⁻ | Na⁺, CH₃OCO₂⁻ | Neutral Molecule |
| Key Electronic Feature | Delocalized charge on CO₃²⁻ | Electrostatic Na⁺-anion interaction, polarized covalent bonds | Polarized C=O and C-O bonds |
| Solubility Profile | High in polar solvents (e.g., water) | Expected to be soluble in polar solvents | Soluble in organic solvents |
Insights into Reactivity Differences Based on Computational Data
Computational data, even from related systems, can provide significant insights into the expected reactivity of this compound.
Basicity and Nucleophilicity: Sodium carbonate is a well-known base, with the carbonate anion acting as a proton acceptor. This compound is also basic. Computationally, the proton affinity and the energies of the highest occupied molecular orbital (HOMO) of the anions could be calculated to compare their intrinsic basicity. The methyl carbonate anion is expected to be a strong nucleophile, but likely less basic than the dianionic carbonate, as the methyl group is less electron-releasing than the additional negative charge.
Reactivity as a C1 Synthon: Experimental and computational studies on the use of this compound in Grignard reactions show it acts as an effective C1 synthon, similar to CO₂ but in a solid, more manageable form. researchgate.net DFT calculations could model the reaction pathway, where the Grignard reagent attacks one of the carbonyl carbons. The presence of the methoxy group (-OCH₃) makes it a potential leaving group, a key difference from Na₂CO₃ where there is no inherent leaving group on the carbonate anion.
Comparison with EMC: Unlike EMC, which might undergo transesterification or hydrolysis under catalytic conditions, this compound's primary reactivity with strong nucleophiles like organolithiums or Grignard reagents is the addition to the carbonyl group, leading to the formation of new C-C bonds and eventual displacement of the methoxide or carboxylation. This is due to the highly polarized, ionic nature of the compound which activates the carbonyl group towards nucleophilic attack. DFT calculations on related systems, such as the reaction of dimethyl carbonate with pincer hydroxide (B78521) complexes, have successfully modeled the addition of a nucleophile across the carbonyl functionality. researchgate.net These types of calculations could precisely quantify the reactivity differences between this compound and ethyl methyl carbonate by comparing their LUMO (lowest unoccupied molecular orbital) energies and the activation barriers for nucleophilic attack.
Advanced Applications and Research Directions for Sodium Methyl Carbonate
Role in Carbon Capture, Utilization, and Storage (CCUS) Technologies
The imperative to reduce atmospheric carbon dioxide (CO2) has driven research into innovative capture and storage solutions. europa.eu Sodium methyl carbonate is at the forefront of investigations into chemical fixation methods, offering a promising pathway for converting gaseous CO2 into a stable, solid form.
This compound (SMC) is a key product in a novel CO2 fixation process that combines physical absorption with mineral carbonation. acs.orgresearchgate.net This method involves the carbonation of sodium hydroxide (B78521) (NaOH) dissolved in methanol (B129727). acs.orggoogle.com When CO2 is introduced into this solution, it reacts to form this compound, which precipitates out of the solution as a CO2-fixing material. acs.orgresearchgate.net This process is considered a form of mineral carbonation, a technology that chemically reacts CO2 with materials containing calcium, magnesium, or in this case, sodium, to form stable carbonate compounds. researchgate.netmdpi.com The precipitated SMC effectively stores CO2 in a solid state. google.com Furthermore, research has shown that when the synthesized SMC is dissolved in an excess of water, it converts into sodium bicarbonate (NaHCO3), another stable, CO2-fixing precipitate, while regenerating the ethanol (B145695) for potential reuse in the process. acs.org
The development of this compound as a CO2-fixing material is centered on a process where CO2 is injected into a solution of NaOH-dissolved methanol. acs.org The carbonation reaction is exothermic, and the point of highest reaction temperature is considered the completion point of SMC synthesis. acs.org Because SMC is not a commonly known material, it has been characterized through various analyses to confirm its identity. acs.org The process is advantageous because it not only captures CO2 through this chemical conversion but also utilizes the physical absorption capacity of methanol itself. google.com The resulting SMC precipitate can be easily separated from the solution by filtration, making the captured CO2 easy to handle and store. google.com
A study investigating this combined physical absorption and carbonation process yielded significant findings regarding its capacity. The results are detailed in the table below.
| Measurement Parameter | CO2 Capture/Storage Capacity | Experimental Conditions |
| Physically Absorbed CO2 | ~4.36 g CO2 / 500 mL methanol | Ambient conditions |
| CCSU Capacity (Gas Phase) | 11.02 g CO2 / (6 g NaOH / 500 mL methanol) | NaOH-dissolved methanol solution |
| CCSU Capacity (Cake Weight) | 10.17 g CO2 / (6 g NaOH / 500 mL methanol) | NaOH-dissolved methanol solution |
| This table presents data from a study on CO2 fixation using NaOH-dissolved methanol to produce this compound. acs.orgresearchgate.net |
Enhancing the efficiency of CO2 capture is a critical aspect of CCUS research. In the context of this compound synthesis, studies have shown that the concentration of sodium hydroxide in the methanol solution plays a key role. google.com Higher concentrations of NaOH lead to a linear increase in the amount of CO2 captured and converted into SMC. google.com
One study calculated the specific CO2 capture and fixation ratios for the process. acs.orgresearchgate.net The findings indicated that of the total captured CO2, a significant portion is fixed as a solid carbonate.
| Process | Ratio | Value |
| CO2 Capture | 55.46% | 5.64 g CO2 / (6 g NaOH/500 mL methanol) |
| CO2 Fixation | 45.54% | 4.53 g CO2 / (6 g NaOH/500 mL methanol) |
| This table outlines the calculated distribution of captured CO2 between desorption and fixation in the form of SMC and Sodium Carbonate from the remaining solution. acs.orgresearchgate.net |
Catalytic Roles and Potential in Organic Synthesis
Beyond carbon capture, this compound exhibits potential in the realm of organic chemistry, particularly as a catalyst and a building block for valuable polymers.
This compound's role in transesterification reactions has been documented. Transesterification is a crucial process in the production of biodiesel, where triglycerides from vegetable oils react with an alcohol, often in the presence of a catalyst, to form fatty acid methyl esters (FAMEs). nih.gov While sodium methoxide (B1231860) is a more commonly cited and highly active catalyst for these reactions, this compound can be formed incidentally during such processes. mdpi.com For instance, in the production of dimethyl carbonate via transesterification, any residual CO2 can react with the sodium methoxide catalyst to yield SMC. Although less active than sodium methoxide, other simple alkali metal carbonates like sodium carbonate have demonstrated excellent catalytic performance in the transesterification of lecithin (B1663433) with methanol, suggesting a potential catalytic pathway for related compounds like SMC. rsc.org
The table below shows the catalytic efficiency of sodium methoxide in a specific transesterification reaction, a process where SMC can be an incidental product.
| Catalyst | Reactant Molar Ratio (DMC/GL) | Catalyst Amount (wt%) | Temperature (°C) | Time (min) | Glycerol Conversion (%) | Glycidol Yield (%) |
| Sodium Methoxide | 2:1 | 3 | 85 | 120 | 99 | 75 |
| This table details the optimal conditions for the transesterification of Glycerol (GL) with Dimethyl Carbonate (DMC) using a Sodium Methoxide catalyst. mdpi.comresearchgate.net |
Polycarbonates are a class of strong, tough thermoplastic polymers widely used in engineering and consumer goods. wikipedia.org this compound has been identified as a potential precursor for the production of these materials. The conventional synthesis of polycarbonates often involves transesterification, for example, between bisphenol A (BPA) and diphenyl carbonate. wikipedia.orguwb.edu.pl An alternative, greener route involves the transesterification of BPA with dimethyl carbonate. uwb.edu.pl Given that this compound can be synthesized from CO2 and methanol, its use as a C1 building block represents a pathway to incorporate captured carbon into valuable, long-lasting polymer products, aligning with the principles of a circular carbon economy. researchgate.net
Electrochemical Reactivity in Energy Storage Systems
This compound plays a significant, though often intermediate, role in the complex electrochemical environment of sodium-ion batteries (SIBs). Its formation and subsequent reactions, particularly at the anode surface, are critical determinants of battery performance, including efficiency, stability, and lifespan.
Formation and Reactivity with Hard Carbon Anodes in Sodium-Ion Batteries
Hard carbon is a favored anode material for SIBs due to its high specific capacity and low electrochemical potential. ucsd.edu However, its performance is intrinsically linked to its interaction with the electrolyte. ucsd.edu In electrolytes containing dimethyl carbonate (DMC), this compound is formed as a reaction product when sodium ions are inserted into the hard carbon anode. researchgate.net This reaction is an exothermic process, indicating a direct chemical interaction between the sodiated anode and the solvent. researchgate.net
Accelerating rate calorimetry (ARC) studies have demonstrated that sodiated hard carbon is more reactive with linear carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) compared to cyclic carbonates like ethylene (B1197577) carbonate (EC). researchgate.net The reaction with DMC specifically yields this compound, while reactions with EC and DEC produce structurally similar sodium alkyl carbonates. researchgate.net This reactivity suggests that solvents like DMC and DEC may not be ideal for high-temperature applications in SIBs, as the reaction with the sodiated hard carbon anode begins at temperatures as low as 60-70°C. researchgate.net
The formation of this compound is a key step in the decomposition pathway of the electrolyte, contributing to the initial irreversible capacity loss but also to the formation of a passivating layer on the electrode surface. rsc.org
Impact on Solid Electrolyte Interphase (SEI) Formation and Functionality
The Solid Electrolyte Interphase (SEI) is a crucial layer that forms on the anode surface from the decomposition products of the electrolyte during the initial charging cycles. ucsd.edursc.org A stable and ionically conductive SEI is essential for preventing further electrolyte decomposition and ensuring long-term cycling stability. rsc.orgnih.gov
Comparative Studies on Reactivity with Different Carbonate-Based Electrolytes
The choice of carbonate solvent significantly influences the reactivity at the anode surface and the resulting battery performance. Comparative studies highlight the differences in stability and reaction products.
Linear vs. Cyclic Carbonates: As established by ARC studies, sodiated hard carbon anodes exhibit higher reactivity with linear carbonates like DMC and DEC than with the cyclic carbonate EC. researchgate.net The formation of this compound from DMC and similar alkyl carbonates from DEC occurs more readily than the decomposition of EC. researchgate.net
Ether-based vs. Carbonate-based Electrolytes: Ether-based electrolytes often lead to the formation of a more uniform, stable, and less resistive SEI compared to carbonate-based electrolytes. ucsd.edu The SEI in ether-based systems is typically composed of alkoxides and polyethers, which facilitate faster ion transport. ucsd.edu In contrast, carbonate electrolytes, especially those based on propylene (B89431) carbonate (PC) or DMC, form an SEI that can be thicker and more resistive due to components like sodium carbonate and various organic carbonate species, including this compound. ucsd.edu
Effect of Salt and Additives: The reactivity is not solely dependent on the solvent. The type of sodium salt (e.g., NaPF₆, NaClO₄) and the presence of additives also play a critical role. researchgate.netresearchgate.net For example, sodiated hard carbon is more reactive in an NaPF₆/EC:DMC electrolyte than in the EC:DMC solvent mixture alone. researchgate.net This is attributed to the preferential solvation of the NaPF₆ salt by EC, leaving more DMC available to react with the anode. researchgate.net Additives like FEC modify the decomposition pathway, leading to a more robust, inorganic-rich (e.g., NaF) SEI that can better protect the anode from continuous reactions with solvents like DMC. nih.govfrontiersin.org
| Electrolyte Component | Reactivity Level | Primary Reaction Product(s) | Impact on SEI | Reference |
|---|---|---|---|---|
| Dimethyl Carbonate (DMC) | High | This compound | Forms organic carbonate species in SEI | researchgate.net |
| Diethyl Carbonate (DEC) | High | Sodium Ethyl Carbonate | Forms organic carbonate species in SEI | researchgate.net |
| Ethylene Carbonate (EC) | Lower than DMC/DEC | Sodium Alkyl Carbonates, Polymers | Major component of SEI, contributes to passivation | researchgate.net |
| Fluoroethylene Carbonate (FEC) (Additive) | High (preferential decomposition) | NaF, Vinylene Carbonate | Forms a stable, NaF-rich inorganic SEI | nih.govfrontiersin.orgacs.org |
| Ether-based Solvents (e.g., TEGDME) | Lower than Carbonates | Alkoxides, Polyethers | Forms a thin, uniform, and less resistive SEI | ucsd.edu |
Future Research Frontiers and Sustainable Chemical Development
While its role in energy storage is a key area of modern research, the synthetic utility and sustainable production of this compound continue to present opportunities for innovation in chemistry.
Expansion of Synthetic Applications Beyond Carboxylic Acids and Ketones
This compound (SMC) is well-regarded as an effective C1 synthon, a building block that provides a single carbon atom to a new molecule. acs.orgacs.org Its established application lies in its differential reactivity with organometallic reagents. acs.orgorganic-chemistry.org Specifically, SMC reacts with Grignard reagents to produce carboxylic acids and with aryllithium reagents to yield symmetrical ketones. acs.org
Future research aims to exploit this differential reactivity further. A significant advancement has been the development of a one-pot synthesis of unsymmetrical ketones. acs.org This method leverages the orthogonal reactivity of SMC with different organometallic nucleophiles, showcasing its potential as a selective alternative to other carbonyl synthons. acs.org
Expanding beyond these transformations, research could explore:
Synthesis of other functional groups: Investigating reactions with a wider array of nucleophiles to access esters, amides, or other carbonyl-containing compounds directly from SMC.
Application in complex molecule synthesis: Incorporating SMC as a key C1 building block in the total synthesis of natural products or pharmaceutical intermediates, where its stability and selective reactivity can be advantageous.
Polymer Chemistry: Exploring the potential of this compound or its derivatives as monomers or initiators in polymerization reactions, leveraging its carbonate functionality.
| Reactant | Product Type | Key Feature | Reference |
|---|---|---|---|
| Grignard Reagents (R-MgBr) | Carboxylic Acids (R-COOH) | Acts as a carboxylating agent (HCO₂⁺ synthon) | acs.orgresearchgate.net |
| Aryllithium Reagents (Ar-Li) | Symmetrical Ketones (Ar-CO-Ar) | Acts as a carbonyl dication synthon (CO²⁺ synthon) | acs.org |
| Sequential addition of different organometallic reagents | Unsymmetrical Ketones (R-CO-R') | Exploits differential reactivity in a one-pot synthesis | acs.orgorganic-chemistry.org |
Integration into Green Chemistry Methodologies for Sustainable Production
The principles of green chemistry emphasize waste prevention, energy efficiency, and the use of safer, renewable materials. essentialchemicalindustry.org this compound and its related chemistry are well-positioned within this framework.
Mechanochemistry: Recent studies have utilized this compound in mechanochemical processes, such as ball milling. researchgate.net This approach uses mechanical force to drive reactions, significantly reducing or eliminating the need for solvents, which is a core principle of green chemistry. One-pot protocols have been developed where Grignard reagents are prepared and subsequently reacted with SMC in a ball mill to produce carboxylic acids, notable for short reaction times and minimal solvent use. researchgate.net
Sustainable Precursors: The sustainability of SMC is linked to its precursors, primarily methanol and carbon dioxide (CO₂). acs.org The production of dimethyl carbonate (DMC), a closely related compound and key chemical, has shifted towards greener methods. rsc.orgunive.it Modern industrial processes, such as the oxidative carbonylation of methanol, avoid the use of highly toxic phosgene (B1210022) and minimize waste, aligning with green chemistry ideals. rsc.orgunive.it As CO₂ is a renewable, abundant, and low-toxicity feedstock, its use in producing carbonates like SMC is highly desirable. acs.org
Atom Economy: Synthetic methods using SMC can be highly atom-economical. In its reactions, the by-products are often simple molecules like methanol and CO₂, which are less harmful than the stoichiometric inorganic salts generated by traditional reagents like methyl halides or phosgene. unive.it Processes that integrate co-products into valuable streams, such as the Asahi Kasei process for polycarbonates which generates ethylene glycol as a useful co-product, achieve nearly 100% atom economy and serve as models for future sustainable chemical production. nih.gov
Interdisciplinary Research with Materials Science for Novel Functional Materials
The intersection of chemistry and materials science has opened new avenues for the creation of functional materials with tailored properties. This compound (SMC) is emerging as a valuable compound in this interdisciplinary space, primarily due to its reactivity as a C1 synthon and its role as a precursor in polymerization and a reagent in advanced synthesis techniques like mechanochemistry. researchgate.net Research in this area focuses on leveraging SMC to build complex molecules and polymers that form the basis of novel functional materials.
One of the key areas of exploration is the use of SMC in mechanochemical synthesis. researchgate.netnih.gov Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, is a sustainable and efficient alternative to traditional solvent-based methods. researchgate.net The use of SMC in these processes has been shown to be effective for creating carboxylic acids and ketones, which are fundamental building blocks for a wide range of more complex materials. researchgate.netnih.gov This approach is noted for its significantly reduced solvent use and shorter reaction times. researchgate.net
The potential for SMC extends to polymer science, where it can serve as a precursor for materials like polycarbonates. The methyl carbonate group is instrumental in certain polymerization strategies, such as the synthesis of aliphatic polycarbonates through the condensation of diols and dimethyl carbonate (DMC), where oligomers are often end-capped with methyl carbonate groups. google.com This process is crucial for building the high-molecular-weight polymers used in various industrial applications. google.com
Furthermore, the principles of using simple carbonates for material modification suggest potential applications for SMC. For instance, sodium carbonate is used to modify the surface of natural fibers to improve their adhesion within polymer composites and to create sludge-based biochar for environmental applications. researchgate.netmdpi.com Similarly, organic carbonates are employed for the surface modification of materials, demonstrating the broader utility of carbonate compounds in materials science. rsc.org These examples highlight prospective research directions for using SMC in the surface functionalization of materials to enhance properties for applications in composites or advanced electronics.
The table below summarizes key research findings where this compound and related compounds are used in the synthesis of materials or their precursors.
| Research Area | Compound(s) | Method | Key Finding | Application Area |
| Mechanosynthesis | This compound, Grignard Reagents | Ball Milling | A one-pot protocol produces aryl and alkyl carboxylic acids with high efficiency and reduced solvent use. researchgate.net | Synthesis of fine chemicals and material precursors. researchgate.net |
| Polymer Synthesis | Dimethyl Carbonate, Diols | Condensation Reaction | Oligomers end-capped with methyl carbonate groups are formed as intermediates to build high-molecular-weight aliphatic polycarbonates. google.com | Production of polycarbonate materials. |
| Fiber Composites | Sodium Carbonate, Sisal Fibers | Chemical Treatment | Treatment removes surface impurities from fibers, enhancing fiber-matrix adhesion in composites. researchgate.net | Development of reinforced polymer composites. |
| Nanomaterial Fabrication | Sodium Carbonate, Iron Precursors | Co-precipitation | The addition of sodium carbonate to an aqueous solution of iron ions leads to the formation of iron oxide nanoparticles. researchgate.net | Biomedical applications and catalysis. |
This interdisciplinary approach, combining the synthetic utility of this compound with materials science principles, is paving the way for the development of new functional materials with advanced properties and sustainable production methods.
Q & A
Q. What experimental design considerations are critical for synthesizing sodium methyl carbonate in a laboratory setting?
To ensure reproducibility and validity:
- Reagent Purity: Use high-purity methanol and sodium carbonate (or derivatives) to minimize side reactions .
- Reaction Conditions: Optimize temperature and CO₂ pressure (if using carbonation routes), as kinetics vary significantly with these parameters .
- Characterization: Include titration (e.g., acid-base titration with methyl orange indicator for carbonate quantification ) and spectroscopic methods (FTIR for functional group verification).
- Documentation: Follow standardized reporting guidelines (e.g., Beilstein Journal protocols) to detail synthesis steps, including exact volumes, concentrations, and equipment specifications .
Q. How can researchers validate the purity and identity of synthesized this compound?
- Titration: Use standardized HCl with methyl orange to quantify carbonate content and confirm stoichiometry .
- Spectroscopy: Compare FTIR spectra with literature data to identify characteristic peaks (e.g., C-O stretching in carbonate groups) .
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures to detect impurities (e.g., residual sodium bicarbonate) .
- XRD: Match diffraction patterns with known crystal structures of this compound .
Q. What are the best practices for preparing this compound solutions with precise molarity?
- Primary Standard: this compound must be anhydrous and stored in a desiccator to avoid hydration .
- Weighing Protocol: Use analytical balances (±0.0001 g accuracy) and transfer samples quantitatively via rinsing (e.g., wash all residues from weighing boats into volumetric flasks) .
- Dissolution: Employ magnetic stirring in degassed water to prevent CO₂ absorption, which alters pH and carbonate speciation .
Advanced Research Questions
Q. How should conflicting data on this compound’s thermal stability be resolved?
- Controlled Replication: Repeat decomposition experiments under identical conditions (temperature ramp rates, atmosphere) as conflicting studies .
- Advanced Characterization: Pair TGA with evolved gas analysis (EGA-MS) to identify volatile decomposition products (e.g., CO₂ vs. methanol) .
- Systematic Review: Apply COSMOS-E guidelines to assess study biases (e.g., differences in sample purity or instrumentation calibration) and perform meta-analyses on decomposition enthalpies .
Q. What computational methods are suitable for elucidating reaction mechanisms involving this compound?
- Density Functional Theory (DFT): Model intermediate species (e.g., methoxycarbonate ions) during reactions with acids or alcohols .
- Solvent Effects: Use molecular dynamics simulations to explore solvent interactions in aqueous or methanol-rich environments .
- Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius parameters from temperature-dependent studies) .
Q. How can researchers design experiments to distinguish between homogeneous and heterogeneous catalytic roles of this compound in organic reactions?
- Kinetic Profiling: Compare reaction rates under stirred vs. unstirred conditions to assess dependence on interfacial effects .
- Catalyst Poisoning: Introduce selective inhibitors (e.g., mercury for heterogeneous catalysts) and monitor activity loss .
- Surface Analysis: Use XPS or TEM to detect this compound deposition on catalyst surfaces post-reaction .
Q. What strategies mitigate environmental interference in long-term stability studies of this compound?
- Atmospheric Control: Conduct experiments in gloveboxes (N₂/Ar atmosphere) to prevent CO₂ and moisture uptake .
- Real-Time Monitoring: Deploy in situ Raman spectroscopy to track phase changes or hydration .
- Accelerated Aging: Apply the Q10 rule to extrapolate degradation rates under elevated temperatures, validating with short-term experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
